molecular formula C7H5ClN2O4S B7876392 5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride

5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride

Cat. No.: B7876392
M. Wt: 248.64 g/mol
InChI Key: XIKKCLDCCYFSLO-UHFFFAOYSA-N
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Description

5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the sulfonyl chloride group makes this compound particularly reactive, allowing it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole with furan-2-sulfonyl chloride in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent and high-quality output. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in medicinal chemistry to design drugs that can inhibit specific enzymes or proteins by forming stable sulfonamide linkages. The oxadiazole ring may also interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride is unique due to the combination of the oxadiazole and furan rings, which imparts distinct electronic and steric properties. This combination enhances its reactivity and potential for forming diverse derivatives, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

5-(5-methyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4S/c1-4-9-10-7(13-4)5-2-3-6(14-5)15(8,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKKCLDCCYFSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(O2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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